N-(5-chloro-2-methoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide
Description
N-(5-Chloro-2-methoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is a synthetic acetamide derivative characterized by a benzofuran core substituted with methyl groups at positions 4 and 6, coupled with an acetamide linker to a 5-chloro-2-methoxyphenyl group.
Properties
Molecular Formula |
C19H18ClNO3 |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C19H18ClNO3/c1-11-6-12(2)19-13(10-24-17(19)7-11)8-18(22)21-15-9-14(20)4-5-16(15)23-3/h4-7,9-10H,8H2,1-3H3,(H,21,22) |
InChI Key |
DATAZKQBEMVUNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=C(C=CC(=C3)Cl)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Profiles
The compound’s structural uniqueness lies in its benzofuran core and substituted phenylacetamide group. Key comparisons with analogous compounds are outlined below:
Substituent Effects on Bioactivity
- Benzofuran vs. Benzothiazole/Quinazoline Cores :
- Benzofuran-based acetamides (e.g., D038-0251) are prioritized for CNS and anticancer applications due to lipophilic aromatic systems enhancing blood-brain barrier permeability .
- Quinazoline-sulfonyl derivatives (e.g., 38–40) exhibit stronger anticancer activity, likely due to sulfonyl groups enhancing target binding (e.g., kinase inhibition) .
- Halogen and Methoxy Substituents :
Mechanistic Insights
- Anticancer Activity : Benzofuran-acetamide derivatives likely inhibit tyrosine kinases (e.g., MCF7 antiproliferative activity via ATP-binding site competition) .
- Anticonvulsant Activity : Acetamides with cyclic amine substituents (e.g., piperidine in 5c) mimic phenytoin’s mechanism by stabilizing voltage-gated sodium channels in their inactivated state .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Target Compound* | N/A | N/A | N/A |
| 6e (Pyridine-oxadiazole) | PANC-1, HepG2 | 4.6, 2.2 | |
| 38 (Quinazoline-sulfonyl) | HCT-1, MCF7 | <10 |
Table 2: Anticonvulsant Activity
| Compound | ED50 (mmol/kg) | ALD50 (mmol/kg) | Reference |
|---|---|---|---|
| Target Compound* | N/A | N/A | N/A |
| 5i (Benzofuran-chlorobenzoyl) | 0.055 | 1.604 | |
| Phenytoin | 0.044 | 0.53 |
*Note: Direct pharmacological data for the target compound is absent in the provided evidence; tables reflect analogues.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
The compound's chemical properties are critical for understanding its biological activity. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 347.83 g/mol |
| Boiling Point | 523.2 ± 50.0 °C (Predicted) |
| Density | 1.279 ± 0.06 g/cm³ (Predicted) |
| pKa | 13.01 ± 0.70 (Predicted) |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, including A549 lung cancer cells. The results demonstrated a notable cytotoxic effect, with an IC50 value indicating effective inhibition of cell viability.
Case Study: Anticancer Efficacy
In a comparative study, the compound displayed superior cytotoxicity compared to standard chemotherapy agents like cisplatin. The following table summarizes the anticancer activity observed:
| Compound | Cell Line | IC50 (μM) | Cell Viability (%) |
|---|---|---|---|
| This compound | A549 | 27.49 ± 1.90 | 20.12 ± 3.88 |
| Cisplatin | A549 | 15.34 ± 2.98 | 34.47 ± 2.19 |
This data suggests that the compound not only inhibits cancer cell growth but does so more effectively than some conventional treatments.
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth and proliferation.
Structure–Activity Relationship (SAR)
The structural features of the compound contribute significantly to its biological activity:
- Chloro and Methoxy Substituents : These groups enhance solubility and bioavailability.
- Benzofuran Core : Provides a scaffold that interacts with cellular targets effectively.
Hemolytic and Thrombolytic Activity
In addition to its anticancer properties, the compound has been evaluated for hemolytic and thrombolytic activities:
| Activity Type | Result (%) |
|---|---|
| Hemolytic Activity | Low toxicity (0.1% - 23.4%) |
| Thrombolytic Potential | Moderate (up to 56.8%) |
These findings indicate that while the compound has therapeutic potential, careful consideration of its hemolytic properties is necessary for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
